(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
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Overview
Description
(1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a carboxylic acid group and a hydrazinecarbonyl group linked to a 3-bromo-4-methoxybenzoyl moiety. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of cyclohexane-1-carboxylic acid with hydrazine to form the hydrazinecarbonyl derivative.
Benzoylation: The hydrazinecarbonyl intermediate is then reacted with 3-bromo-4-methoxybenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions, while the hydrazinecarbonyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[N’-(3-CHLORO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID
- (1R,2S)-2-[N’-(3-FLUORO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID
Uniqueness
The uniqueness of (1R,2S)-2-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific substitution pattern and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H19BrN2O5 |
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Molecular Weight |
399.24 g/mol |
IUPAC Name |
(1R,2S)-2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19BrN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11+/m0/s1 |
InChI Key |
CAJMHYNTBJZMPP-WDEREUQCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)Br |
Origin of Product |
United States |
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